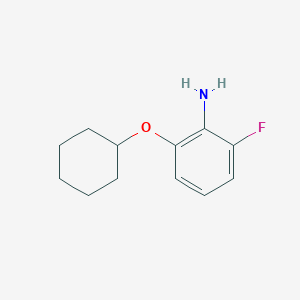

2-(Cyclohexyloxy)-6-fluoroaniline

Description

Significance of Substituted Aniline (B41778) Derivatives in Chemical Synthesis

Substituted anilines are a class of organic compounds derived from aniline that have been modified with various functional groups. Current time information in Bangalore, IN. This class of molecules is of paramount importance in organic synthesis, serving as versatile starting materials and key intermediates. Current time information in Bangalore, IN. Their utility spans the creation of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.

Aniline derivatives are fundamental reactants in the synthesis of heterocyclic compounds such as benzothiazoles and cinnolines. Current time information in Bangalore, IN. The nature of the substituent on the aniline ring—whether it is electron-donating or electron-withdrawing—can be strategically chosen to modulate the reactivity and properties of the resulting molecules. Current time information in Bangalore, IN. This adaptability makes substituted anilines indispensable building blocks for creating diverse molecular architectures, including those found in numerous small-molecule pharmaceuticals. Their role as precursors is central to many industrial chemical processes and advanced laboratory research.

Role of Fluorinated Organic Compounds in Advanced Chemical Transformations

The introduction of fluorine into organic molecules is a major trend in modern chemical research and development. Fluorine is the most electronegative element, and its presence can profoundly alter a molecule's physical, chemical, and physiological properties. Despite its powerful electronic effects, the fluorine atom is similar in size to a hydrogen atom, meaning it can be incorporated without significantly increasing the molecule's steric bulk.

These unique characteristics are strategically leveraged in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, lipophilicity, and target-binding affinity. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. The C-F bond is one of the strongest single covalent bonds, which often imparts resistance to metabolic degradation, prolonging the active life of a drug molecule. Consequently, the development of novel and efficient methods for fluorination and the synthesis of fluorinated building blocks are active and crucial areas of contemporary chemical research.

Structural Framework of 2-(Cyclohexyloxy)-6-fluoroaniline and its Research Relevance in Organic Synthesis

The chemical structure of this compound consists of an aniline core substituted with two distinct functional groups at the ortho-positions relative to the amino group: a fluorine atom and a cyclohexyloxy group. This specific arrangement of a halogen, an ether linkage, and an amine on a benzene (B151609) ring makes it a valuable and specialized building block in organic synthesis.

The fluorine atom imparts the characteristic electronic properties associated with organofluorine compounds, while the bulky, non-polar cyclohexyloxy group can influence the molecule's conformation, solubility, and steric interactions during a chemical reaction. The primary amine group serves as a key reactive handle for a multitude of chemical transformations, such as diazotization, acylation, and N-alkylation, or as a nucleophilic component in carbon-nitrogen bond-forming reactions.

The research relevance of this compound lies in its role as a synthetic intermediate for constructing more complex and functionally rich molecules. While specific, large-scale applications are not extensively documented in readily available literature, its availability from suppliers of fine chemicals and building blocks indicates its use in discovery chemistry, particularly in the pharmaceutical and agrochemical sectors. The unique combination of its functional groups makes it a candidate for synthesizing novel scaffolds for kinase inhibitors or other biologically active agents where precise substitution patterns on an aniline ring are required.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1178172-12-7 |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| InChI Key | NXBVPGBDLFNHRV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)OC2=C(C=CC=C2F)N |

| Purity | Typically ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxy-6-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBVPGBDLFNHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Cyclohexyloxy 6 Fluoroaniline and Analogous Structures

Established Synthetic Routes to 2-(Cyclohexyloxy)-6-fluoroaniline

The construction of this compound can be approached by assembling the core fluoroaniline (B8554772) structure and then introducing the cyclohexyloxy group, or by building the molecule with the ether linkage already in place. Established routes generally rely on fundamental organic transformations such as etherification, amination, and nitro group reduction.

Etherification Strategies for Cyclohexyloxy Moiety Introduction

The formation of the ether bond is a critical step in the synthesis of this compound. Reductive etherification represents a versatile method for this transformation. This approach can involve the reaction of a ketone or aldehyde with an alcohol in the presence of a reducing agent. For instance, the intramolecular reductive etherification of δ-trialkylsilyloxy substituted ketones using catalytic bismuth tribromide and triethylsilane is an effective method for constructing cis-2,6-disubstituted tetrahydropyrans, showcasing the utility of this strategy in forming cyclic ethers. nih.gov While this example illustrates the formation of a cyclic ether, the underlying principle of reductive etherification can be applied to intermolecular reactions as well. A plausible route to the target molecule could involve the reaction of 2-fluoro-6-nitrophenol (B128858) with cyclohexanone (B45756) in the presence of a suitable reducing agent and catalyst.

Amination Approaches for Fluoroaniline Core Formation

The formation of the C-N bond to create the aniline (B41778) moiety is another key synthetic step. Modern organic synthesis offers a variety of amination techniques. For sterically hindered anilines, such as those with substitution at the 2 and 6 positions, direct C-N bond formation using hypervalent iodine reagents has proven effective. 2,6-Disubstituted anilines can be synthesized through the direct reaction of amides with diaryliodonium salts, a method that notably does not require an additional promoter. nih.gov This reaction is particularly useful for creating sterically congested aniline derivatives that are challenging to synthesize via traditional transition-metal catalysis. nih.gov

Another powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method allows for the coupling of aryl halides with amines. Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can serve as an ammonia (B1221849) equivalent for the palladium-catalyzed conversion of aryl halides to primary anilines. organic-chemistry.org Copper-catalyzed amination reactions also provide a viable route. For example, CuI-nanoparticles can catalyze the synthesis of anilines from aryl halides in the absence of ligands and organic solvents, using aqueous ammonia as the nitrogen source. organic-chemistry.org Reductive amination is another fundamental approach, often used for producing secondary and tertiary amines, but can be adapted for primary amine synthesis. thieme-connect.com

Catalytic Hydrogenation in Nitro Group Reduction for Amine Generation

A widely employed and reliable method for the synthesis of anilines is the reduction of the corresponding nitroarenes. Catalytic hydrogenation is a common and efficient way to achieve this transformation. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is highly effective for the conversion of a variety of nitroarenes to their corresponding anilines. asianpubs.org

The selective hydrogenation of a nitro group in the presence of other reducible functional groups can be a challenge, but catalyst systems have been developed to address this. For instance, the hydrogenation of nitrocyclohexane (B1678964) can yield various products, including cyclohexylamine, depending on the catalyst and reaction conditions. rsc.org In the context of synthesizing this compound, a plausible route would involve the catalytic hydrogenation of a 2-(cyclohexyloxy)-6-fluoronitrobenzene precursor. The choice of catalyst and reaction conditions would be crucial to ensure the selective reduction of the nitro group without affecting the fluoro or cyclohexyloxy substituents. Supported ruthenium catalysts have been shown to be effective for the selective hydrogenation of benzene (B151609) to cyclohexene, demonstrating their utility in partial hydrogenation reactions. mdpi.comsciengine.com

Advanced Synthetic Strategies for Fluoroaniline Derivatives

The synthesis of complex fluoroaniline derivatives often requires more sophisticated strategies to control regioselectivity and manage the reactivity of various functional groups. The use of protecting groups and regioselective halogenation are two powerful tools in this regard.

Protective Group Chemistry in Multi-Step Fluoroaniline Synthesis

In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. These temporary blocking groups are known as protecting groups. For anilines, the amino group is often protected to modulate its reactivity. Common protecting groups for amines include the tert-Butoxycarbonyl (Boc) group and the 9-phenyl-9-fluorenyl (Pf) group. nih.gov

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base and can be removed under acidic conditions. quora.com The Pf group, which is structurally similar to the trityl group, offers greater acid stability and is particularly useful in maintaining the stereochemical integrity of α-amino compounds. nih.gov A patent describing the preparation of 2-bromo-6-fluoroaniline (B133542) details a multi-step synthesis that begins with the protection of the amino group of o-fluoroaniline. google.com This initial protection step is crucial for the subsequent regioselective transformations. google.com The choice of protecting group is critical and depends on the specific reaction conditions that will be employed in the subsequent synthetic steps.

Regioselective Halogenation Precursors to Fluoroaniline Scaffolds

Regioselective halogenation of an aromatic ring is a key strategy for introducing functional handles that can be further elaborated into other groups. The directing effects of the substituents on the aniline ring play a crucial role in determining the position of halogenation. For 2-fluoroaniline (B146934), the amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director.

The bromination of 2-fluoroaniline can be controlled to achieve high selectivity for the 4-position. Using N-bromoamides or N-bromoimides, such as dibromantin, in solvents like dimethylformamide (DMF) at low temperatures (-23°C to -34°C) can lead to high yields of 4-bromo-2-fluoroaniline (B1266173) with minimal formation of di-brominated products. google.com Another approach for the regioselective halogenation of unprotected anilines involves the use of copper(II) halides in ionic liquids. This method allows for the para-selective chlorination or bromination of various aniline derivatives under mild conditions. beilstein-journals.org

Below is a table summarizing the results of regioselective halogenation of 2-fluoroaniline under different conditions.

| Substrate | Reagent | Solvent/Conditions | Product | Yield | Isomer Detected |

|---|---|---|---|---|---|

| 2-Fluoroaniline | Dibromantin | Dimethylformamide, -23°C to -34°C | 4-Bromo-2-fluoroaniline | High | Minimal |

| 2-Fluoroaniline | CuCl₂ (3 equiv) | Ionic Liquid, 40°C, 4 h | 4-Chloro-2-fluoroaniline | 88% | 2.0% |

| 2-Fluoroaniline | CuBr₂ (3 equiv) | Ionic Liquid, rt, 0.5 h | 4-Bromo-2-fluoroaniline | 91% | 1.2% |

Application of Green Chemistry Principles in Aniline Synthesis

The overarching goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing substituted anilines, several key principles are particularly relevant. Traditional methods for aniline synthesis often involve harsh reagents and generate significant waste, prompting the development of more environmentally benign alternatives.

One of the core tenets of green chemistry is waste prevention. This can be achieved through atom-economical reactions that maximize the incorporation of all materials used in the process into the final product. For aniline synthesis, this often involves moving away from classical stoichiometric reductions of nitroarenes, which can produce large amounts of inorganic waste, towards catalytic hydrogenation methods.

Another key principle is the use of safer solvents and auxiliaries. The ideal solvent is non-toxic, readily available, and recyclable. Research has explored the use of water, supercritical fluids, and ionic liquids as greener alternatives to volatile organic compounds (VOCs) in aniline synthesis. Furthermore, solvent-free reaction conditions are being increasingly investigated to minimize waste and simplify purification processes. The development of novel synthetic methods, such as those starting from isatoic anhydride-8-amide, offers an inexpensive, simple, and efficient route to substituted anilines at room temperature, aligning with green chemistry goals. chemicalbook.comgoogle.com

The design of energy-efficient processes is also a cornerstone of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible, or by utilizing alternative energy sources such as microwaves or ultrasound to accelerate reaction rates and reduce energy consumption.

Optimization of Reaction Conditions and Yield for this compound Production

The production of this compound typically proceeds via a two-step pathway: a nucleophilic aromatic substitution (SNAr) reaction to form the ether linkage, followed by the reduction of a nitro group to the desired aniline. Optimizing the conditions for each of these steps is crucial for maximizing yield and purity.

Catalyst Selection and Performance in Etherification and Reduction Steps

The etherification step, involving the reaction of a suitably substituted fluoro-nitroaromatic precursor with cyclohexanol (B46403), is often facilitated by a strong base. While not strictly a catalytic reaction in the traditional sense, the choice of base and its efficient use are critical for reaction success.

The subsequent reduction of the nitro group to an amine is a key transformation where catalyst selection plays a pivotal role. A wide range of catalysts have been developed for the hydrogenation of nitroarenes, with varying degrees of activity and selectivity.

| Catalyst | Substrate | Reaction Conditions | Yield | Reference |

| Pd/C | 2,4-Difluoronitrobenzene (B147775) | H₂, Ethanol | Good | researchgate.net |

| Raney Nickel | Nitroarenes | H₂, various solvents | High | General Knowledge |

| PtO₂ | Nitroarenes | H₂, various solvents | High | General Knowledge |

| Ru-based catalysts | Nitrochalcones | H₂ | Good to Excellent | General Knowledge |

Table 1: Comparison of Catalysts for the Reduction of Nitroarenes

Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation, often providing high yields under mild conditions. researchgate.net Raney Nickel and Platinum(IV) oxide (PtO₂) are also highly active catalysts for the reduction of nitro groups. The choice of catalyst can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, certain catalysts may also promote dehalogenation, which would be detrimental in the synthesis of fluoroanilines.

Recent research has also focused on developing more sustainable and cost-effective catalysts, including those based on non-precious metals and supported catalysts that can be easily recovered and reused.

Solvent Effects and Reaction Medium Engineering for Enhanced Selectivity

The solvent plays a critical role in the nucleophilic aromatic substitution (SNAr) reaction to form the ether linkage. The rate and selectivity of SNAr reactions are highly dependent on the polarity and nature of the solvent.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), are generally favored for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile (the alkoxide of cyclohexanol) relatively unsolvated and therefore more reactive. The choice of solvent can also influence the regioselectivity of the reaction, particularly in cases where there are multiple potential leaving groups on the aromatic ring. For instance, in the reaction of 2,4-difluoronitrobenzene with various nucleophiles, the use of nonpolar solvents has been shown to favor ortho-selective substitution. semanticscholar.org

| Solvent | Reactants | Conditions | Outcome | Reference |

| DMF | 2,4-Difluoronitrobenzene, Morpholine (B109124) | Heat | High yield of substitution product | researchgate.net |

| DMSO | 2-Chloronitrobenzene, Potassium Fluoride | 185°C, 4.5h | 38% yield of 2-fluoronitrobenzene | google.com |

| Sulfolane | 2-Chloronitrobenzene, Potassium Fluoride | 240°C, 22h | 60.5% yield of 2-fluoronitrobenzene | google.com |

| Toluene (nonpolar) | 2,4-Difluoronitrobenzene, O/S/N-nucleophiles | N/A | High regioselectivity for ortho-substitution | semanticscholar.org |

Table 2: Influence of Solvent on Nucleophilic Aromatic Substitution Reactions

Reaction medium engineering also extends to the use of phase-transfer catalysts, which can facilitate the reaction between reactants in different phases, and the exploration of unconventional media like ionic liquids and deep eutectic solvents to enhance reaction rates and selectivity while adhering to green chemistry principles.

Process Intensification for Efficient Synthesis of Related Fluoroanilines

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. In the synthesis of fluoroanilines, continuous flow chemistry has emerged as a powerful tool for process intensification.

Continuous flow reactors offer several advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. For the synthesis of fluoroanilines, a continuous flow setup can be designed where the SNAr etherification is followed immediately by the catalytic hydrogenation in a "telescoped" process. This eliminates the need to isolate and purify the intermediate nitro compound, saving time, resources, and reducing waste.

For example, the reaction of 2,4-difluoronitrobenzene with morpholine has been successfully carried out in a continuous flow system, followed by an in-line heterogeneous catalytic hydrogenation to yield the corresponding aniline. researchgate.net This approach not only improves efficiency but also enhances safety, as the exothermic hydrogenation reaction can be better controlled in a microreactor. The use of packed-bed reactors containing a solid-supported catalyst allows for easy separation of the catalyst from the product stream, facilitating continuous operation and catalyst recycling.

Reactivity and Mechanistic Studies of 2 Cyclohexyloxy 6 Fluoroaniline Transformations

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Fluoroaniline (B8554772) Core

The reactivity of the benzene (B151609) ring in 2-(Cyclohexyloxy)-6-fluoroaniline is dictated by the combined electronic effects of its three substituents: the strongly activating amino (-NH2) group, the activating cyclohexyloxy (-O-cyclohexyl) group, and the deactivating but ortho, para-directing fluorine (-F) atom. Electrophilic aromatic substitution (EAS) is the predominant reaction type, as the ring is electron-rich. dalalinstitute.com Conversely, nucleophilic aromatic substitution (NAS) is generally disfavored unless specific activating groups are present. libretexts.org

Investigation of Halogenation and Other Substituent Introduction Pathways

In electrophilic aromatic substitution reactions, incoming electrophiles are directed to positions ortho and para relative to the activating groups. msu.edulibretexts.org For this compound, the primary substituents (-NH2, -O-cyclohexyl, -F) all direct incoming electrophiles to the same positions. The -NH2 group is the most potent activating and directing group, followed by the -O-cyclohexyloxy group.

The primary sites for electrophilic attack are:

C4-position: This position is para to the strongly activating amino group and meta to the cyclohexyloxy and fluoro groups.

C5-position: This position is ortho to the amino group and para to the activating cyclohexyloxy group.

C3-position: This position is ortho to both the amino and cyclohexyloxy groups, making it sterically hindered.

Given the powerful directing effect of the amino group, electrophilic substitution is expected to occur preferentially at the C4 position. Studies on the halogenation of the parent compound, 2-fluoroaniline (B146934), confirm that bromination occurs selectively at the position para to the amino group, yielding 4-bromo-2-fluoroaniline (B1266173) in high yields. google.comgoogle.com This serves as a strong precedent for the halogenation of this compound.

Table 1: Predicted Electrophilic Halogenation of this compound

| Reaction | Reagent(s) | Predicted Major Product | Rationale |

| Bromination | Br₂ in a suitable solvent (e.g., CH₂Cl₂) or N-Bromosuccinimide (NBS) | 4-Bromo-2-(cyclohexyloxy)-6-fluoroaniline | The amino group is a powerful para-director, making the C4 position the most nucleophilic site for electrophilic attack. google.comgoogle.com |

| Chlorination | Cl₂ with a Lewis acid catalyst (e.g., FeCl₃) or N-Chlorosuccinimide (NCS) | 4-Chloro-2-(cyclohexyloxy)-6-fluoroaniline | Similar to bromination, the reaction is directed by the dominant activating effect of the amine substituent. msu.edu |

Other standard electrophilic substitutions, such as nitration and sulfonation, would also be expected to yield the 4-substituted product. However, the strong acidic conditions required for these reactions can lead to side reactions, such as protonation of the basic amino group, which would convert it into a deactivating, meta-directing ammonium (B1175870) group (-NH3+).

Amination and Alkylation Reactions on the Aromatic Ring

Directly introducing an amino or alkyl group onto the aromatic ring of this compound via standard electrophilic pathways presents challenges.

Alkylation: Friedel-Crafts alkylation, a classic method for introducing alkyl groups, typically employs a Lewis acid catalyst (e.g., AlCl₃). msu.edu However, this reaction often fails with anilines because the basic amino group coordinates strongly with the Lewis acid catalyst. This deactivates the ring towards electrophilic attack and may promote unwanted side reactions.

Amination: Direct electrophilic amination of an aromatic ring is not a common transformation. The introduction of an amino group is typically achieved indirectly, for instance, by first performing a nitration reaction (introducing a -NO₂ group) followed by a reduction of the nitro group to an amine (-NH₂).

Nucleophilic aromatic substitution (SNAAr) offers an alternative pathway for introducing substituents, but it requires the aromatic ring to be electron-deficient, usually through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group. libretexts.orgnih.gov In this compound, the ring is electron-rich due to the -NH₂ and -O-cyclohexyl groups, making the fluorine atom a poor leaving group for a standard SNAAr reaction. libretexts.org

Transformations Involving the Amino Group of this compound

The primary aromatic amine functionality is a key site for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Formation of Amides, Ureas, and Carbamates

The nucleophilic amino group readily reacts with various electrophilic carbonyl compounds to form stable amide, urea, and carbamate (B1207046) linkages. These reactions are fundamental in medicinal chemistry and materials science.

Amides: Amides are typically synthesized by reacting the aniline (B41778) with an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC). nih.govnih.gov

Ureas: Substituted ureas can be prepared through several methods. A common approach involves the reaction of the aniline with an isocyanate. neicon.runih.gov Alternatively, a two-step, one-pot procedure using a carbonylating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed, which first activates the aniline to form an imidazolide (B1226674) intermediate that then reacts with another amine. biointerfaceresearch.com

Carbamates: Carbamates are formed by the reaction of the aniline with chloroformates (e.g., ethyl chloroformate) or by trapping an in-situ generated isocyanate with an alcohol. organic-chemistry.orggoogle.com The synthesis can also be achieved using CO₂ as a C1 source in the presence of a suitable catalyst and coupling partners. rsc.org

Table 2: Synthesis of Amide, Urea, and Carbamate Derivatives

| Derivative | General Structure | Reagent Class | Example Reagent(s) |

| Amide | R-C(=O)NH-Ar | Acyl Halide or Carboxylic Acid + Coupling Agent | Acetyl chloride, Benzoyl chloride nih.gov |

| Urea | R-NH-C(=O)NH-Ar | Isocyanate or Carbonylating Agent + Amine | Phenyl isocyanate, 1,1'-Carbonyldiimidazole (CDI) neicon.rubiointerfaceresearch.com |

| Carbamate | R-O-C(=O)NH-Ar | Chloroformate or Isocyanate + Alcohol | Ethyl chloroformate, Phenyl isocyanate + Ethanol organic-chemistry.org |

Diazotization and Subsequent Synthetic Manipulations

One of the most powerful transformations of a primary aromatic amine is its conversion to a diazonium salt. This reaction is typically performed by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). worktribe.com

The resulting diazonium salt, [Ar-N₂]⁺X⁻, is a highly valuable synthetic intermediate. The diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often with the aid of a copper(I) catalyst in what are known as Sandmeyer reactions.

Table 3: Key Transformations of the Diazonium Salt of this compound

| Reaction Name | Reagent(s) | Product (Substituent at C2) |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF₄, then heat | -F |

| Hydrolysis | H₂O, H₂SO₄, heat | -OH |

| Iodination | KI | -I |

Reactivity of the Cyclohexyloxy Moiety

The cyclohexyloxy group consists of a stable ether linkage. Ether bonds are generally robust and resistant to many chemical reagents, including bases and mild acids. However, under specific and often harsh conditions, this group can undergo reactions.

Ether Cleavage: The C-O ether bond can be cleaved by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the cyclohexyloxy group into a hydroxyl group, yielding 2-hydroxy-6-fluoroaniline, and cyclohexyl bromide or iodide, respectively.

Oxidation: The cyclohexyl ring itself is a potential site for oxidation. While the aromatic ring is deactivated towards oxidation due to its stability, the aliphatic cyclohexyl ring can be oxidized under certain conditions. For instance, related compounds containing a cyclohexyloxy group have been shown to undergo oxidation to the corresponding cyclohexanone (B45756) derivative. researchgate.net This would transform the 2-(cyclohexyloxy) group into a 2-(4-oxocyclohexyloxy) moiety.

These potential reactions highlight that while the cyclohexyloxy group is generally a stable spectator in many transformations of the fluoroaniline core, its reactivity can be exploited under specific, targeted conditions.

Ether Cleavage Mechanisms and Functionalization of the Cyclohexyl Ring

The ether linkage in this compound is a key site for reactivity. Ethers are generally unreactive to many reagents; however, they can be cleaved by strong acids. libretexts.org This process typically occurs through nucleophilic substitution, following either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. libretexts.org

Acid-Catalyzed Cleavage:

Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for cleaving ethers. numberanalytics.comchemistrysteps.com The reaction mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com Subsequently, a nucleophile, such as a bromide or iodide ion, attacks the carbon atom of the leaving group. chemistrysteps.commasterorganicchemistry.com

For this compound, the cleavage would result in the formation of 2-amino-3-fluorophenol (B155953) and a cyclohexyl halide. The specific pathway (S(_N)1 or S(_N)2) for the attack on the cyclohexyl group would depend on the reaction conditions. Given that the cyclohexyl group is secondary, an S(_N)2 mechanism is plausible, which would involve the nucleophilic attack on the less hindered site. libretexts.org

Functionalization of the Cyclohexyl Ring:

Following ether cleavage, the resulting cyclohexanol (B46403) or cyclohexyl halide can be further functionalized. For instance, cyclohexanol can be oxidized to cyclohexanone, providing a ketone handle for a variety of subsequent reactions.

Oxidative and Reductive Pathways of the Cyclohexyl Moiety

The cyclohexyl moiety of this compound can undergo both oxidation and reduction, leading to a range of derivatives.

Oxidative Pathways: The aniline ring itself can be susceptible to oxidation, potentially forming quinone-like structures. However, specific oxidation of the cyclohexyl ring while it is attached to the ether is challenging due to the stability of the ether linkage. A more common approach is the cleavage of the ether to yield cyclohexanol, which can then be oxidized to cyclohexanone using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reductive Pathways: The aniline portion of the molecule can be modified through reduction reactions. For instance, catalytic hydrogenation can be employed to reduce the aromatic ring, though this typically requires harsh conditions. More commonly, the focus is on the functional groups attached to the ring. While the fluoro and ether groups are generally stable to typical reducing agents, the amino group can be modified. Diazotization of the amino group followed by reduction is a common synthetic strategy.

Transition Metal-Catalyzed Reactions Involving this compound

The presence of the aniline and fluoro groups makes this compound a valuable substrate and building block in transition metal-catalyzed reactions, particularly cross-coupling reactions.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org This reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. libretexts.orgorganic-chemistry.org

This compound can participate in Buchwald-Hartwig reactions in two primary ways:

As the amine component: The primary amine of this compound can be coupled with various aryl halides or triflates to synthesize more complex diarylamines. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. preprints.org

As a precursor to the aryl halide/triflate component: The aniline can be converted to an aryl halide (e.g., through a Sandmeyer reaction) or an aryl triflate. This derivative can then be coupled with a different amine, broadening the scope of accessible structures.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Key Parameters in Buchwald-Hartwig Amination

| Parameter | Role and Significance | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often used. | XantPhos, R-BINAP, Brettphos |

| Base | Facilitates the deprotonation of the amine, making it more nucleophilic. | Cs₂CO₃, K₃PO₄, Sodium t-butoxide |

| Solvent | Influences the solubility of reactants and the reaction rate. | Toluene, Dioxane, THF |

Development of Ligand Systems Incorporating Fluoroaniline Structures

Fluoroanilines are valuable components in the design of ligands for transition metal catalysis. The electronic properties imparted by the fluorine atom can significantly influence the catalytic activity and selectivity of the metal complex. The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making fluorinated ligands of particular interest in medicinal chemistry.

Fluoroaniline moieties have been incorporated into various ligand scaffolds, including those for:

Photocatalysis: Luminescent gold(III) complexes with fluoroaniline-containing ancillary ligands have been shown to be effective photocatalysts.

Schiff Base Complexes: Schiff bases synthesized from fluoroanilines can form stable complexes with various transition metals, which have applications in catalysis and materials science. researchgate.net

Technetium and Rhenium Complexes: The introduction of fluorine into imido ligands derived from fluoroanilines can increase the solubility and modify the reactivity of technetium and rhenium complexes, which are relevant in radiopharmaceutical chemistry. researchgate.net

The development of new ligand systems often involves the synthesis of complex organic molecules where a fluoroaniline, such as this compound, could serve as a key building block. The specific substitution pattern on the fluoroaniline can be used to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing the performance of the catalyst for a particular transformation. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques in the Structural Elucidation and Purity Assessment of 2 Cyclohexyloxy 6 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A multi-nuclear NMR approach is essential for the complete structural assignment of 2-(Cyclohexyloxy)-6-fluoroaniline, leveraging the unique insights provided by ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct regions for the aromatic, amine, and cyclohexyloxy protons. The three protons on the fluoroaniline (B8554772) ring would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The cyclohexyloxy group would display a characteristic signal for the methine proton (CH-O) deshielded by the adjacent oxygen atom, and a series of overlapping multiplets for the ten methylene (B1212753) protons of the cyclohexyl ring. The amine (NH₂) protons typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would exhibit 12 distinct signals corresponding to each carbon atom in the molecule. The carbon atoms of the aromatic ring will show characteristic splitting patterns due to coupling with the fluorine atom (C-F coupling), which is invaluable for assigning their positions. For instance, the carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings. The signals for the cyclohexyloxy group will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il Fluorine is a spin-1/2 nucleus with 100% natural abundance, providing sharp signals over a wide chemical shift range. huji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom, the chemical shift of which is characteristic of an aryl fluoride. This signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J) |

|---|---|---|---|

| ¹H | Aromatic H | 6.7 - 7.2 | m |

| NH₂ | 3.5 - 4.5 | br s | |

| O-CH (Cyclohexyl) | 4.2 - 4.6 | m | |

| CH₂ (Cyclohexyl) | 1.2 - 2.0 | m | |

| ¹³C | C-F | 150 - 155 | d, ¹JCF ≈ 240-250 Hz |

| C-O | 145 - 150 | d, ²JCF ≈ 10-15 Hz | |

| C-N | 135 - 140 | d, ²JCF ≈ 10-15 Hz | |

| Aromatic C-H | 115 - 125 | d | |

| O-CH (Cyclohexyl) | 75 - 80 | s | |

| CH₂ (Cyclohexyl) | 23 - 33 | s | |

| ¹⁹F | Ar-F | -120 to -140 | m |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, COSY would reveal the connectivity of the protons within the cyclohexyl ring, showing cross-peaks between adjacent methylene groups and the methine proton. It would also confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net HSQC is instrumental in definitively assigning the ¹³C signals by linking them to their known ¹H counterparts. For example, the aromatic proton signals would show cross-peaks to their corresponding aromatic carbon signals, and the cyclohexyl proton signals would correlate with the aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range (2-3 bond) correlations between protons and carbons. HMBC is vital for piecing together different fragments of the molecule. For instance, it could show a correlation between the methine proton of the cyclohexyloxy group and the aromatic carbon atom attached to the ether oxygen (C-O), confirming the connection between the cyclohexyl ring and the aniline (B41778) moiety.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 0.001 atomic mass units. mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (molecular formula C₁₂H₁₆FNO), HRMS can distinguish its exact mass from other potential formulas that have the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound.

Table 2: Elemental Composition and Exact Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FNO |

| Nominal Mass | 209 amu |

| Monoisotopic (Exact) Mass | 209.12159 amu |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jddtonline.info This technique is ideal for analyzing volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatography column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification. This method is highly effective for assessing the purity of a this compound sample by detecting and identifying any residual starting materials, byproducts, or other impurities. The retention time from the GC provides an additional parameter for identification, while the mass spectrum confirms the structure of the main peak and any impurities.

Vibrational Spectroscopy (IR and Raman) in Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in a compound. fsu.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key functional groups. The N-H stretching of the primary amine would appear as a distinctive doublet in the 3300-3500 cm⁻¹ region. The C-O-C stretching of the ether linkage would be visible in the 1050-1250 cm⁻¹ range. Aromatic C=C stretching bands and the strong C-F stretching vibration would also be prominent features.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). core.ac.ukrug.nl While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C bonds of the cyclohexyl skeleton.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | IR, Raman |

| Aromatic (C=C) | Stretch | 1450 - 1600 | IR, Raman |

| Aryl Fluoride (C-F) | Stretch | 1200 - 1270 | IR |

| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1250 | IR |

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would be characterized by absorption bands corresponding to its distinct structural components: the aniline moiety, the fluoro-substituted aromatic ring, the ether linkage, and the cyclohexyl group. The primary amine (-NH₂) group of the aniline would produce two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. An N-H scissoring (bending) vibration would also be expected around 1650-1580 cm⁻¹.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The carbon-fluorine (C-F) bond, a strong polar bond, would give rise to a prominent absorption band in the 1250-1020 cm⁻¹ region. The ether linkage (Ar-O-C) is expected to show a strong, characteristic asymmetric C-O-C stretching band around 1260-1200 cm⁻¹. Finally, the saturated cyclohexyl group would be identified by its aliphatic C-H stretching absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and CH₂ bending vibrations near 1450 cm⁻¹.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3480 - 3400 | Medium, Sharp | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3380 - 3300 | Medium, Sharp | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch | Cyclohexyl Group |

| 1630 - 1600 | Medium | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium to Strong | C=C Ring Stretch | Aromatic Ring |

| 1450 | Medium | CH₂ Scissoring (Bend) | Cyclohexyl Group |

| 1260 - 1200 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |

| 1250 - 1020 | Strong | C-F Stretch | Fluoroaromatic |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. nih.govbruker.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. bruker.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the analysis of this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the carbon skeleton. The aromatic ring breathing modes, which are often strong in Raman spectra, would provide clear signals. Symmetrically substituted aromatic rings and C=C bonds typically produce strong Raman bands. The spectrum would also show distinct peaks for the aliphatic C-H stretching and bending modes of the cyclohexyl ring.

Conformational insights can be gained by analyzing the low-frequency region of the Raman spectrum (below 400 cm⁻¹), which corresponds to large-amplitude motions like torsional and skeletal vibrations. These vibrations are sensitive to the molecule's conformation, such as the orientation of the cyclohexyloxy group relative to the plane of the aniline ring. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory), different stable conformers could be identified.

Table 2: Predicted Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

|---|---|---|

| 3080 - 3050 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| 1610 - 1580 | Strong | Aromatic Ring C=C Stretch |

| 1280 - 1240 | Medium | Aromatic C-H In-plane Bend |

| 1010 - 990 | Very Strong | Aromatic Ring Breathing (Symmetric) |

| 800 - 750 | Medium | Aromatic Ring Breathing |

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of a crystalline compound. This method provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray diffraction analysis would reveal the exact three-dimensional arrangement of the atoms. This would include the planarity of the fluoroaniline ring and the specific conformation (e.g., chair, boat, or twist-boat) of the cyclohexyl ring in the solid state. Furthermore, it would define the orientation of the cyclohexyloxy substituent relative to the aromatic ring. This analysis would also elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement. This information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or material science context.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₁₆FNO | Molecular formula of the compound. |

| Formula Weight | 209.26 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 10.3 | Unit cell dimensions. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | Angles of the unit cell. |

| Volume (ų) | 1020 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both high-performance liquid chromatography and thin-layer chromatography are essential tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for assessing the purity of synthesized compounds. A reversed-phase HPLC method would likely be employed for this compound, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

This method would effectively separate the target compound from any unreacted starting materials, by-products, or degradation products. researchgate.net By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of its purity (typically expressed as a percentage) can be determined. HPLC is also powerful enough to separate closely related structural isomers, which might be formed during synthesis, ensuring the isomeric purity of the final product.

Table 4: Illustrative HPLC Method Parameters and Results for Purity Analysis

| Parameter | Value / Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II or similar |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Rt | 5.8 min |

| Calculated Purity | 99.5% (Area Percent) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is exceptionally useful for monitoring the progress of a chemical reaction. To monitor the synthesis of this compound, small aliquots of the reaction mixture would be taken at different time intervals and spotted on a TLC plate alongside spots of the starting materials.

The plate is then developed in a suitable solvent system (mobile phase). As the solvent moves up the plate (stationary phase), the components of the mixture separate based on their differential partitioning between the two phases. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Table 5: Hypothetical TLC Data for Monitoring Synthesis

| Compound | Hypothetical Rf Value | Observation |

|---|---|---|

| Starting Material (e.g., 2-Fluoroaniline) | 0.65 | Spot diminishes over time. |

| This compound (Product) | 0.40 | Spot appears and intensifies over time. |

Mobile Phase: Hexane:Ethyl Acetate (B1210297) (4:1)

Computational Chemistry and Theoretical Investigations of 2 Cyclohexyloxy 6 Fluoroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For fluoroaniline (B8554772) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G**, provide deep insights into their structural and electrical properties. cdnsciencepub.com Studies on analogous compounds, such as various mono- and poly-fluoroanilines, reveal how the number and position of fluorine atoms affect molecular characteristics. cdnsciencepub.comtrdizin.gov.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests a more reactive, or "softer," molecule. chemrxiv.org For instance, DFT studies on m-fluoroaniline have been used to determine these energy levels and related chemical reactivity descriptors. chemrxiv.org In 2-(Cyclohexyloxy)-6-fluoroaniline, the electron-donating amino group and the electron-withdrawing fluorine atom, along with the bulky cyclohexyloxy group, would significantly influence the charge distribution across the aromatic ring and the energies of these frontier orbitals.

The charge distribution can be visualized through Molecular Electrostatic Potential (MEP) maps, where different colors represent varying electron densities, indicating regions prone to electrophilic or nucleophilic attack. chemrxiv.org

Table 5.1: Hypothetical Frontier Orbital Energies for Fluoroaniline Derivatives based on DFT Studies

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline (B41778) | -5.14 | -0.15 | 4.99 |

| 2-Fluoroaniline (B146934) | -5.25 | -0.21 | 5.04 |

| 4-Fluoroaniline | -5.21 | -0.18 | 5.03 |

| 2,6-Difluoroaniline | -5.40 | -0.35 | 5.05 |

Note: This table contains representative data from literature on analogous compounds to illustrate typical values. Actual values for this compound would require specific calculation.

Ab Initio Methods for Spectroscopic Parameter Prediction and Conformational Energetics

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are invaluable for predicting spectroscopic parameters and exploring the potential energy surface of a molecule to determine stable conformations.

For fluoroaniline derivatives, ab initio calculations have been successfully used to predict vibrational frequencies (IR spectra) and NMR chemical shifts. asianpubs.orgumanitoba.ca For example, a combination of rotational spectroscopy and ab initio calculations at the MP2/cc-pVTZ level has been used to determine the geometry and the energy barrier to the amine group's inversion motion in 2-fluoroaniline. umanitoba.ca The study found the barrier to be similar to that in aniline, suggesting the fluorine substituent does not play a major role in this specific motion. umanitoba.ca

In this compound, a key conformational question involves the orientation of the bulky cyclohexyloxy group relative to the aniline ring. Ab initio calculations can determine the relative energies of different conformers, identifying the most stable, lowest-energy structures. These calculations can also shed light on weak intramolecular interactions, such as potential hydrogen bonding between the amine (-NH2) protons and the ether oxygen or the adjacent fluorine atom, which can influence the molecule's preferred shape. umanitoba.cascispace.com

Table 5.2: Example of Calculated Conformational Energy Differences

| Conformer Description | Method/Basis Set | Relative Energy (kJ/mol) |

| 2-Fluoroaniline (Pyramidal NH2) | MP2/cc-pVTZ | 0.00 (Ground State) |

| 2-Fluoroaniline (Planar NH2 Transition State) | MP2/cc-pVTZ | 6.99 |

Note: This table illustrates the type of data obtained from conformational energetics studies on a related molecule. umanitoba.ca

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. This technique is particularly useful for analyzing the conformational flexibility of the cyclohexyloxy group and the intermolecular interactions of this compound with its environment, such as in a solvent.

For aniline derivatives, MD simulations have been employed to investigate their binding stability in complex biological systems and to understand hydrogen bonding networks in liquid mixtures. chemmethod.comchemmethod.comresearchgate.net A typical simulation runs for nanoseconds, tracking the trajectory of each atom. chemmethod.comchemmethod.com Analysis of these trajectories can reveal:

Stable Conformations: Identifying the most frequently adopted shapes of the molecule in a dynamic environment.

Intermolecular Interactions: Quantifying hydrogen bonds and other non-covalent interactions with surrounding molecules. Studies on aniline-acetone mixtures, for instance, have used MD to explore the decrease in hydrogen bonds as acetone (B3395972) concentration increases. researchgate.net

Binding Stability: In drug design, MD simulations assess how stably a molecule (ligand) binds to a protein target, observing conformational changes and interaction patterns over time. chemmethod.comchemmethod.combohrium.com

For this compound, an MD simulation would reveal the rotational freedom of the cyclohexyl ring and the phenyl ring around the ether linkage, and how these motions are influenced by interactions with solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Fluoroaniline Systems

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties. These models are built using a set of known compounds (a training set) and can then be used to predict the properties of new, untested molecules. psu.edusimulations-plus.comnih.gov

Group Additivity Methods for Molecular Property Prediction

Group additivity methods are a cornerstone of QSPR and operate on the principle that a molecule's property can be estimated by summing the contributions of its individual functional groups. tul.czacs.org This approach breaks down a molecule into its constituent atoms or groups, each with a pre-calculated contribution to a specific property. nih.gov

To predict a property like the heat of formation or molar refractivity for this compound, one would sum the contributions from its fundamental groups:

Aromatic carbon atoms

The C-F group

The C-NH2 group

The C-O-C ether linkage

The constituent CH2 groups of the cyclohexyl ring

This method is powerful because a vast number of molecules can be described by a limited set of functional groups. tul.cz However, simple additivity can be limited because it may neglect interactions between adjacent functional groups (proximity effects) or complex steric hindrance. tul.cz More advanced models include corrections for these interactions to improve accuracy. tul.czacs.org

Table 5.3: Illustrative Group Contributions for Molar Refractivity (R) Prediction

| Group | Typical Contribution (cm³/mol) |

| C (aromatic) | 3.85 |

| H (aromatic) | 1.03 |

| -F (on aromatic ring) | 0.83 |

| -NH2 (primary amine) | 4.41 |

| -O- (ether) | 2.90 |

| -CH2- (cyclic alkane) | 4.65 |

Note: Values are illustrative, based on established group additivity methods. mdpi.com The final predicted value is the sum of all group contributions.

Computational Approaches to Refractivity and Polarizability

Molar refractivity and molecular polarizability are key properties related to a molecule's volume and the ease with which its electron cloud can be distorted by an electric field. These properties are critical for modeling intermolecular forces, particularly dispersion interactions. mdpi.com

Applications of 2 Cyclohexyloxy 6 Fluoroaniline As a Versatile Chemical Building Block

Role in the Synthesis of Diverse Heterocyclic Systems

The presence of a reactive aniline (B41778) moiety makes 2-(Cyclohexyloxy)-6-fluoroaniline a prime candidate for the construction of nitrogen-containing heterocyclic compounds. These ring systems are fundamental cores in a vast array of pharmaceuticals, agrochemicals, and functional materials.

Precursor to Quinolines and Quinazolines

Quinolines and quinazolines are bicyclic heterocyclic scaffolds that are prevalent in numerous biologically active compounds. nih.govnih.gov The synthesis of these structures often involves the cyclization of appropriately substituted anilines. While direct and detailed research findings on the use of this compound in the synthesis of quinolines and quinazolines are not extensively documented in publicly available literature, its chemical structure suggests its potential as a precursor.

Theoretically, this compound could be employed in classic quinoline (B57606) syntheses such as the Skraup, Doebner-von Miller, or Conrad-Limpach reactions. For instance, in a Skraup-type reaction, the aniline derivative would be treated with glycerol, sulfuric acid, and an oxidizing agent. The bulky cyclohexyloxy group and the fluorine atom would likely influence the regioselectivity and reaction kinetics of the cyclization, potentially leading to novel substituted quinolines.

Similarly, in the synthesis of quinazolines, this compound could serve as the aniline component in reactions with formic acid or its derivatives to form an intermediate formamidine, which can then be cyclized. The electronic and steric nature of the substituents would play a crucial role in the feasibility and outcome of such transformations. beilstein-journals.org

Table 1: Potential Quinoline and Quinazoline Synthesis Methods Utilizing this compound

| Reaction Name | Key Reagents | Potential Product Class |

| Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | Substituted Quinolines |

| Doebner-von Miller | α,β-Unsaturated Carbonyl, Acid | Substituted Quinolines |

| Conrad-Limpach | β-Ketoester | 4-Hydroxyquinolines |

| Friedländer Synthesis | α-Halo Ketone with a Methylene (B1212753) Group | Substituted Quinolines |

| Niementowski Reaction | Anthranilic Acid Derivative and Amide | 4-Oxoquinazolines |

Building Block for Various Nitrogen-Containing Heterocycles

Beyond quinolines and quinazolines, the reactivity of the aniline functional group opens doors to a wide array of other nitrogen-containing heterocycles. nih.govrasayanjournal.co.in These heterocycles are significant in medicinal chemistry and materials science. semanticscholar.orgjuniperpublishers.com The primary amine of this compound can participate in various cyclization strategies, including condensation reactions with dicarbonyl compounds to form pyrroles or diazepines, or with appropriate reagents to construct indoles, benzimidazoles, and other fused systems. mdpi.com

The fluorine substituent can modulate the acidity of the N-H bond and the nucleophilicity of the amine, while the cyclohexyloxy group can impart increased lipophilicity and introduce specific steric constraints, which can be advantageous in directing the stereochemical outcome of reactions and in tailoring the physical properties of the final heterocyclic products.

Utilization in the Formation of Advanced Organic Materials

The unique electronic and steric properties of this compound also make it an intriguing candidate for the development of advanced organic materials with tailored functionalities.

Monomer in Polymer Synthesis for Functional Materials

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. The incorporation of this compound into a polymer backbone could lead to materials with modified properties. The bulky cyclohexyloxy group could influence the polymer's morphology and solubility, potentially preventing close chain packing and enhancing processability. The fluorine atom, with its high electronegativity, could alter the electronic properties of the resulting polymer, such as its conductivity and redox potentials. Such functional polymers could find applications in sensors, electronic devices, and corrosion protection coatings.

Components in Functional Dyes and Pigments with Tunable Properties

Aromatic amines are crucial intermediates in the synthesis of a wide variety of dyes and pigments. ymdchem.com By diazotizing the primary amine of this compound and coupling it with various aromatic compounds, a range of azo dyes could be synthesized. The specific substituents on the aniline ring would significantly influence the color and properties of the resulting dyes. The cyclohexyloxy group could enhance the solubility of the dye in organic media and its lightfastness, while the fluoro group could shift the absorption maximum of the chromophore, allowing for the fine-tuning of the color. google.com

Table 2: Potential Dye Classes from this compound

| Dye Class | Synthetic Precursor | Potential Properties |

| Azo Dyes | Diazonium Salt of the Aniline | Tunable color, enhanced solubility |

| Triphenylmethane Dyes | Condensation with Benzaldehyde Derivatives | Modified chromophoric system |

| Anthraquinone Dyes | Nucleophilic Substitution on Anthraquinone Core | Altered lightfastness and thermal stability |

Ligand Precursor for Catalysis and Coordination Chemistry

The aniline nitrogen of this compound can be readily functionalized to create a variety of ligands for transition metal catalysis and coordination chemistry. nih.gov For example, it can be converted into Schiff bases through condensation with aldehydes or ketones, or into phosphine-amine ligands. The steric bulk of the cyclohexyloxy group and the electronic influence of the fluorine atom can create a unique coordination environment around a metal center. rsc.org This can have a profound impact on the catalytic activity and selectivity of the resulting metal complex in various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. mdpi.commdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

This compound possesses a unique combination of functional groups: a nucleophilic primary amine, a bulky, lipophilic cyclohexyloxy group, and a deactivating, ortho-directing fluorine atom on the aromatic ring. This distinct substitution pattern makes it a potentially valuable intermediate in the synthesis of complex organic molecules, where precise control over reactivity and substitution is crucial.

Precursor for Urea-Based Scaffolds and Other Derivatives

The primary amine group of this compound serves as a key reaction site for the construction of urea-based scaffolds. Urea derivatives are a prominent class of compounds in medicinal chemistry, often exhibiting a wide range of biological activities. The synthesis of ureas from anilines can be achieved through several established methods.

One common approach involves the reaction of the aniline with an isocyanate. In a hypothetical reaction, this compound would react with an alkyl or aryl isocyanate (R-N=C=O) to yield a 1,3-disubstituted urea. The bulky cyclohexyloxy group ortho to the amine may sterically hinder this reaction, potentially requiring specific catalysts or elevated temperatures to proceed efficiently.

Alternatively, a two-step, one-pot synthesis can be employed using a coupling agent like carbonyldiimidazole (CDI). In the first step, the aniline reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine (R'-NH2) would then displace the imidazole (B134444) group to form the final unsymmetrical urea. This method avoids the handling of potentially hazardous isocyanates.

The fluorine atom at the 6-position influences the reactivity of the amine group through its electron-withdrawing inductive effect, making the amine less nucleophilic than its non-fluorinated analog. This modulation of reactivity can be advantageous in selective synthesis.

Table 1: Hypothetical Reactions for the Synthesis of Urea Derivatives from this compound

| Reactant 1 | Reactant 2 | Product Class | General Reaction Scheme |

| This compound | Alkyl/Aryl Isocyanate | 1,3-Disubstituted Urea | Ar-NH₂ + R-NCO → Ar-NH-C(O)NH-R |

| This compound | 1. Carbonyldiimidazole 2. Primary/Secondary Amine | 1,1,3- or 1,3-Disubstituted Urea | 1. Ar-NH₂ + CDI → Ar-NH-C(O)-Im 2. Ar-NH-C(O)-Im + R₂'NH → Ar-NH-C(O)NR₂' |

Note: Ar represents the 2-(cyclohexyloxy)-6-fluorophenyl group. These are representative reactions and specific conditions would need to be optimized.

Integration into Multi-Step Organic Syntheses for Specialized Chemical Entities

The structure of this compound makes it a candidate for integration into multi-step synthetic pathways aimed at producing specialized chemical entities. Multi-step synthesis involves a sequence of chemical reactions to transform simple starting materials into a more complex target molecule. The strategic placement of the functional groups in this compound allows for a variety of subsequent transformations.

For instance, the aniline functionality can be converted into a diazonium salt, a highly versatile intermediate. The diazonium group can then be replaced by a wide range of other functional groups through Sandmeyer or related reactions, including halogens, cyano, hydroxyl, and hydrogen. This would allow the 2-(cyclohexyloxy)-6-fluorophenyl moiety to be incorporated into a diverse set of molecular frameworks.

Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution. The directing effects of the cyclohexyloxy (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, combined with the deactivating nature of the fluorine and the activating nature of the amine (after protection), would need to be carefully considered to predict the regioselectivity of such reactions. Protection of the amine group, for example as a Boc-carbamate, would likely be necessary before carrying out many subsequent transformations.

The integration of this building block into a multi-step synthesis is exemplified by its potential use in the preparation of novel heterocyclic compounds. Condensation reactions between the aniline and diketones or other bifunctional reagents could lead to the formation of quinolines, benzodiazepines, or other fused ring systems, with the cyclohexyloxy and fluoro substituents imparting specific physicochemical properties to the final molecule.

Table 2: Potential Transformations in Multi-Step Synthesis Involving this compound

| Reaction Type | Reagents | Potential Product |

| Diazotization | NaNO₂, aq. H⁺ | 2-(Cyclohexyloxy)-6-fluorobenzenediazonium salt |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 2-(Cyclohexyloxy)-6-fluoro-1-X-benzene |

| N-Acylation | Acyl chloride, base | N-(2-(Cyclohexyloxy)-6-fluorophenyl)acetamide |

| N-Alkylation | Alkyl halide, base | N-Alkyl-2-(cyclohexyloxy)-6-fluoroaniline |

Future Directions and Emerging Research Avenues for 2 Cyclohexyloxy 6 Fluoroaniline

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of functionalized anilines often involves multi-step processes that can generate significant chemical waste and utilize hazardous reagents. A primary future objective is the development of greener, more sustainable synthetic pathways to 2-(Cyclohexyloxy)-6-fluoroaniline and its derivatives.

Current industrial synthesis routes for similar compounds, such as 2-chloro-6-fluoroaniline, have been noted for their use of environmentally harmful substances like chlorosulfonic acid. google.com Future research will likely focus on avoiding such reagents. Key strategies for reducing the environmental impact include:

Solvent-Free and Green Solvent Reactions: Research has demonstrated the viability of solvent-free conditions for certain organic reactions, which can lead to higher yields and reduced waste. acs.org Another promising avenue is the use of supercritical carbon dioxide (scCO₂) as a reaction medium for processes like the selective hydrogenation of fluorinated arenes. researchgate.net This technology could be adapted for steps in the synthesis of this compound, minimizing the use of volatile organic compounds.

Catalytic Hydrogenation: The reduction of a nitro group to an amine is a key step in many aniline (B41778) syntheses. Utilizing catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) in greener solvents such as ethyl acetate (B1210297) is a well-established sustainable method. acs.org

Minimizing Protecting Groups: Synthetic strategies that avoid the use of protecting and deprotecting groups for the amine functionality can significantly shorten the synthesis and reduce waste streams.

| Sustainable Strategy | Description | Potential Benefit for this compound Synthesis |

| Supercritical CO₂ Solvent | Using supercritical carbon dioxide as a reaction solvent instead of traditional organic solvents. researchgate.net | Reduces volatile organic compound (VOC) emissions and can be recycled. |

| Solvent-Free Synthesis | Conducting reactions by heating the reactants together in the absence of a solvent. acs.org | Eliminates solvent waste, can increase reaction rates, and simplify purification. |

| Catalytic Hydrogenation | Employing catalysts like Pd/C for reduction steps, such as converting a nitro group to an amine. acs.org | High efficiency and selectivity, avoids stoichiometric use of reducing agents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduces waste and improves overall efficiency of the synthesis. |

Exploration of New Reactivity Modes and Catalytic Transformations for Enhanced Efficiency